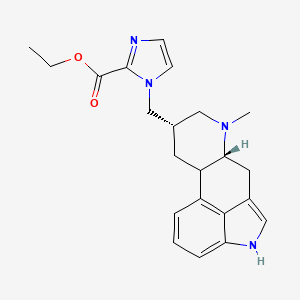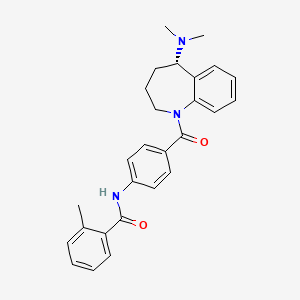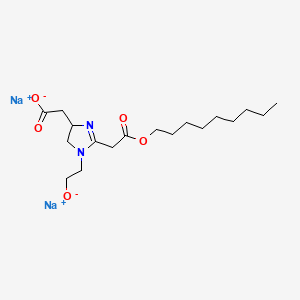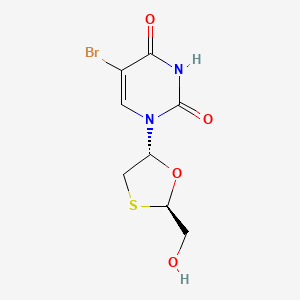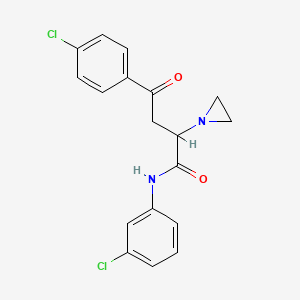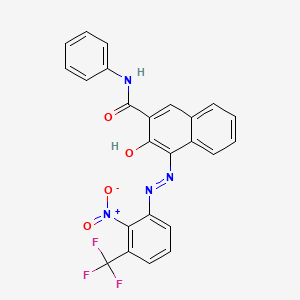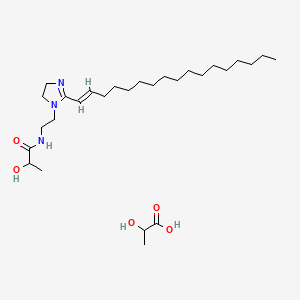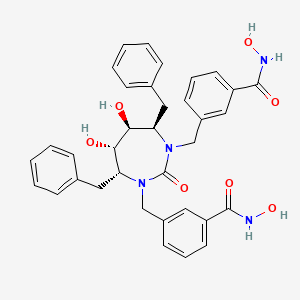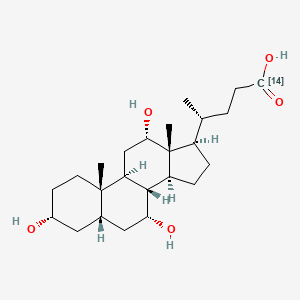
Cholic acid, (carboxy-14C)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholic acid-24-14c is a radiolabeled derivative of cholic acid, a primary bile acid produced in the liver. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The radiolabeling with carbon-14 at the 24th position allows for the tracking and study of the metabolic pathways and interactions of cholic acid within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cholic acid-24-14c involves the incorporation of carbon-14 into the cholic acid molecule. One efficient method involves the use of potassium cyanide labeled with carbon-14. The key intermediate, 23-chloro-3α, 7α, 12α-triformyloxynorcholane, is synthesized by the degradation of triformyl-protected cholic acid. This intermediate is then further processed to yield cholic acid-24-14c .
Industrial Production Methods
Industrial production of cholic acid-24-14c follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the protection of functional groups, selective chlorination, and incorporation of the radiolabel. The final product is purified to ensure high radiochemical purity and specific activity suitable for research applications.
化学反应分析
Types of Reactions
Cholic acid-24-14c undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form 3-oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxo derivatives of cholic acid, which are useful for studying the metabolic pathways and interactions of bile acids.
科学研究应用
Cholic acid-24-14c has numerous applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of bile acids.
Biology: Helps in understanding the metabolism and transport of bile acids in biological systems.
Medicine: Used in research related to liver function, bile acid synthesis disorders, and cholesterol metabolism.
Industry: Employed in the development of pharmaceuticals and diagnostic agents.
作用机制
Cholic acid-24-14c exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The radiolabel allows researchers to track its movement and transformation within the body, providing insights into bile acid metabolism and its role in various physiological processes .
相似化合物的比较
Similar Compounds
Chenodeoxycholic acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Deoxycholic acid: A secondary bile acid formed by the bacterial dehydroxylation of cholic acid.
Lithocholic acid: Another secondary bile acid with distinct metabolic pathways.
Uniqueness
Cholic acid-24-14c is unique due to its radiolabeling with carbon-14, which allows for precise tracking and study of its metabolic pathways. This makes it an invaluable tool in research, providing detailed insights into the dynamics of bile acid metabolism that are not possible with non-labeled compounds .
属性
CAS 编号 |
32447-38-4 |
|---|---|
分子式 |
C24H40O5 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](114C)pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+2 |
InChI 键 |
BHQCQFFYRZLCQQ-OZAOIJOWSA-N |
手性 SMILES |
C[C@H](CC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




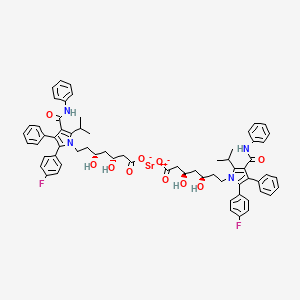
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
